molecular formula C18H16O4 B056176 6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone CAS No. 125092-36-6

6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone

Cat. No. B056176
M. Wt: 296.3 g/mol
InChI Key: KFPBCTLQWWHERC-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone, also known as BM-15766, is a synthetic compound that belongs to the class of chromones. This compound has been widely studied due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It may also work by modulating the activity of certain signaling pathways involved in cell growth and survival.

Biochemical And Physiological Effects

6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. It has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress. In addition, it has been shown to inhibit the growth of cancer cells and protect against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone in lab experiments is that it has been shown to have a wide range of biological effects. This makes it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are several future directions for research on 6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone. One area of research could be to further investigate its mechanism of action, which would help to better understand its biological effects. Another area of research could be to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, future research could focus on developing new synthetic methods for producing this compound, which could make it more widely available for scientific research.

Synthesis Methods

The synthesis of 6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone involves the reaction of 4'-methoxyacetophenone with ethyl bromoacetate in the presence of sodium ethoxide to form ethyl 4'-methoxyphenyl-3-oxobutanoate. This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of sodium ethoxide to form 6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone.

Scientific Research Applications

6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential to inhibit the growth of cancer cells.

properties

CAS RN

125092-36-6

Product Name

6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

6-hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one

InChI

InChI=1S/C18H16O4/c1-21-14-6-2-12(3-7-14)4-8-15-11-17(20)16-10-13(19)5-9-18(16)22-15/h2-3,5-7,9-11,19H,4,8H2,1H3

InChI Key

KFPBCTLQWWHERC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)O

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)O

Other CAS RN

125092-36-6

synonyms

6-HMPEC
6-hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone

Origin of Product

United States

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